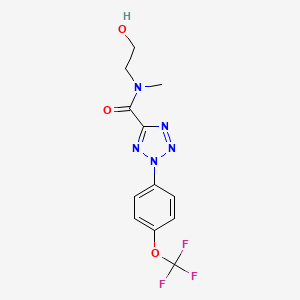

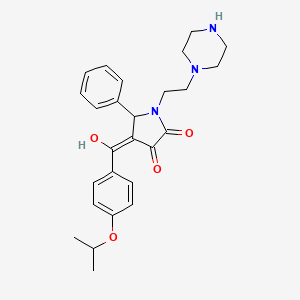

N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

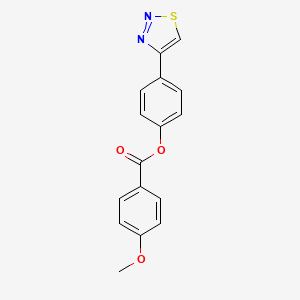

The compound “N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. These include a carboxamide group (-CONH2), a tetrazole group (a five-membered ring containing four nitrogen atoms), and a trifluoromethoxy group (-OCF3). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms in the tetrazole ring could result in a delocalized π-electron system, which might have interesting effects on the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tetrazole ring, due to its high nitrogen content, might be able to act as a weak acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of both polar (carboxamide, trifluoromethoxy) and nonpolar (phenyl) groups could give it a balance of hydrophilic and hydrophobic properties .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or triflates. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide serves as an organoboron reagent in SM coupling reactions . Its stability, ease of preparation, and environmentally benign nature contribute to its widespread use in synthetic chemistry.

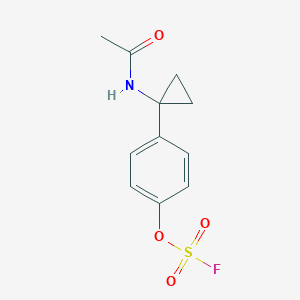

One-Pot Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide (Fatty Acid Diethanolamides)

This compound plays a crucial role in the one-pot solvent-free synthesis of N,N-bis(2-hydroxyethyl) alkylamide (commonly known as fatty acid diethanolamides or FADs). Researchers have prepared FADs from various triglycerides using diethanolamine and transition metal-doped CaO nanocrystalline heterogeneous catalysts . FADs find applications in surfactants, lubricants, and other industrial formulations.

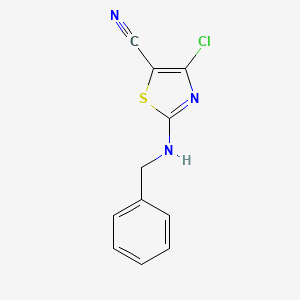

CO2 Capture Using N-(2-Hydroxyethyl)-piperazine (HEPZ) Derivatives

N-(2-Hydroxyethyl)-piperazine (HEPZ), a cyclic diamine derivative of piperazine, exhibits good mutual solubility in aqueous solutions. It has a low melting point and a high boiling point. Researchers have explored its potential as an activator in mixed amine systems for CO2 capture. HEPZ derivatives could replace piperazine (PZ) in these applications .

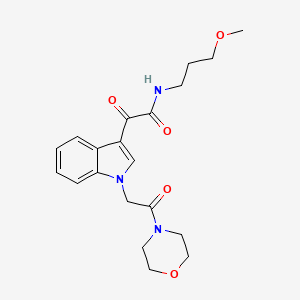

Photophysical Properties and Sensing Applications

Investigating the photophysical properties of this compound, such as fluorescence or phosphorescence, could lead to applications in sensing or imaging. Its unique fluorinated phenyl group may enhance its optical properties.

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body. The trifluoromethoxy group is often used in pharmaceuticals to improve stability and lipophilicity .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-N-methyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N5O3/c1-19(6-7-21)11(22)10-16-18-20(17-10)8-2-4-9(5-3-8)23-12(13,14)15/h2-5,21H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJQFVGJZKREAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2828382.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride](/img/structure/B2828401.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)